
N-Propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl hydroperoxide is an organic compound with the molecular formula C₃H₈O₂. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the oxidation of n-propyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The catalyst used can be a transition metal such as molybdenum or tungsten.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of hydrogen peroxide to n-propyl alcohol, followed by separation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can oxidize other organic compounds, often leading to the formation of alcohols, ketones, or aldehydes.
Reduction: It can be reduced to n-propyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Alcohols, ketones, and aldehydes.
Reduction: N-Propyl alcohol.
Substitution: Various substituted organic compounds.
Applications De Recherche Scientifique
N-Propyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a polymerization initiator in the manufacture of plastics and resins.
Mécanisme D'action
The mechanism of action of N-Propyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Tert-Butyl hydroperoxide: Another hydroperoxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Ethylbenzene hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its specific reactivity and the types of products it forms. Its relatively simple structure makes it a versatile reagent in organic synthesis, and its ability to generate free radicals under mild conditions is particularly valuable in various chemical processes.
Propriétés
Numéro CAS |
6068-96-8 |
|---|---|
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
76.09 g/mol |
Nom IUPAC |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
Clé InChI |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
SMILES canonique |
CCCOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


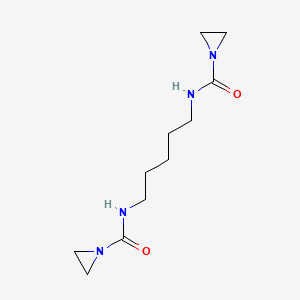
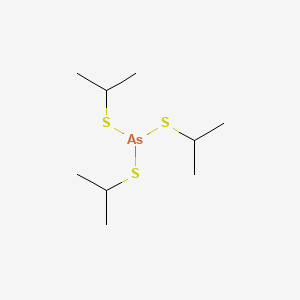
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
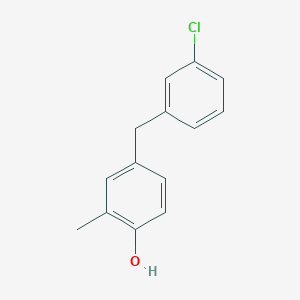
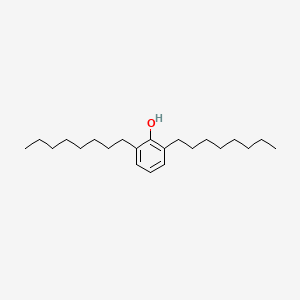
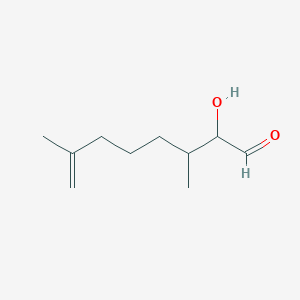
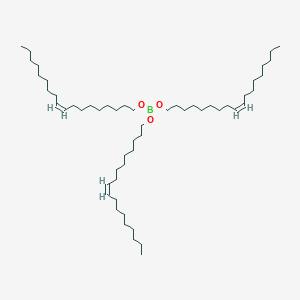

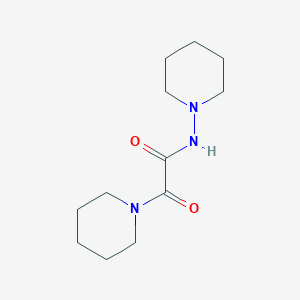
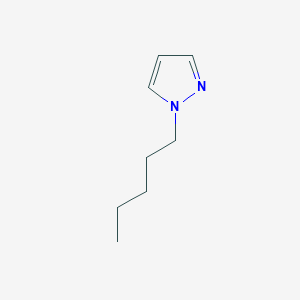
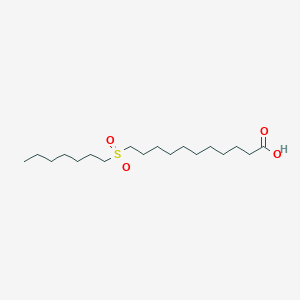
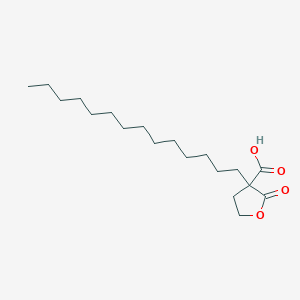

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
